molecular formula C7H10BrNO B2670859 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile CAS No. 1934950-59-0

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Cat. No.: B2670859
CAS No.: 1934950-59-0
M. Wt: 204.067
InChI Key: HQGWWOJEXADJMA-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile (CAS 1934950-59-0) is a versatile bifunctional reagent designed for advanced synthetic and medicinal chemistry applications . This compound features two key functional handles: a bromoethoxy group that serves as a flexible alkylating spacer and a cyclobutane carbonitrile moiety that provides a three-dimensional, sp3-rich scaffold highly valued in contemporary drug discovery for escaping planar molecular frameworks . The molecular framework is consistent with a class of sp3-enriched building blocks used to develop novel substitution patterns and complex molecular architectures, such as spirocyclic sultams, which are important saturated nitrogen heterocycle mimics . The strategic incorporation of the cyclobutane ring is of particular interest in bioisosteric replacement strategies, where similar alicyclic systems have been employed as unique analogues for common groups like the tert-butyl moiety, potentially offering improved metabolic stability and optimized physicochemical properties in target molecules . Researchers can utilize the reactivity of the bromine atom for nucleophilic substitutions and ether formation, while the electron-withdrawing nitrile group can be transformed into other functionalities, including carboxylic acids, amides, and amines, or serve as an anchor for further ring formation . This makes this compound a valuable precursor for constructing complex, lead-oriented compounds for pharmaceutical research. The product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(2-bromoethoxy)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c8-4-5-10-7(6-9)2-1-3-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWWOJEXADJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with bromoethanol in the presence of a base to form the intermediate 1-(2-bromoethoxy)cyclobutanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the reactions.

Chemical Reactions Analysis

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary or secondary amines.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while reduction of the carbonitrile group results in primary amines.

Scientific Research Applications

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as anticancer and antiviral agents, is ongoing. The compound’s structural features make it a candidate for drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonitrile group play crucial roles in binding to active sites or interacting with functional groups on target molecules. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR) Source
1-(2-Bromophenyl)cyclobutane-1-carbonitrile 2-Bromophenyl C₁₁H₁₀BrN 236.11 76–78 IR: 2224 cm⁻¹ (C≡N), 1591 cm⁻¹ (C=C aromatic)
1-(2-Chlorophenyl)cyclobutanecarbonitrile 2-Chlorophenyl C₁₁H₁₀ClN 191.66 N/A Synonyms listed; used as a synthetic intermediate
1-(4-Bromo-2-methoxyphenyl)cyclobutane-1-carbonitrile 4-Bromo-2-methoxyphenyl C₁₂H₁₂BrNO 266.13 N/A Discontinued; scaffold for drug discovery
1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile 4-Methoxyphenyl C₁₂H₁₃NO 187.24 N/A Synthesized via NaH/1,3-dibromopropane in 60% yield
1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile 3,4-Dimethoxyphenyl C₁₃H₁₅NO₂ 217.26 N/A Synonyms and CAS: 147406-21-1
1-(Cyclopropylamino)cyclobutane-1-carbonitrile Cyclopropylamino C₈H₁₂N₂ 136.2 Liquid (4°C storage) MS: Not reported; PubChem CID: 13437426
Key Observations:
  • Substituent Effects : Bromine and chlorine substituents (e.g., in and ) enhance electrophilicity, facilitating nucleophilic substitution reactions. Methoxy groups () improve solubility and modulate electronic effects via resonance .
  • Synthetic Routes : Cyclobutane rings are often constructed using dibromopropane and NaH (), while bromo/chloro substituents are introduced via electrophilic aromatic substitution or palladium-catalyzed coupling .
  • Applications : Brominated derivatives (e.g., ) serve as intermediates in kinase inhibitors or WD-repeat protein inhibitors, as seen in . Methoxy-substituted analogs () are explored in photoredox catalysis or as rigid scaffolds .

Reactivity and Stability

  • Bromo vs. Chloro Substituents: Bromine’s larger atomic radius (vs. For example, 1-(2-Bromophenyl)cyclobutane-1-carbonitrile () may undergo Suzuki-Miyaura coupling more readily than its chloro analog .
  • Nitrile Group Utility : The nitrile moiety enables further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines). demonstrates nitrile-containing compounds as precursors for sulfonamide inhibitors .

Spectral Characterization

  • IR Spectroscopy: The nitrile group’s C≡N stretch appears consistently near 2224 cm⁻¹ across analogs (e.g., ). Aromatic C-H stretches (~3000–3100 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) are also diagnostic .
  • NMR Data : Cyclobutane protons typically resonate between δ 2.0–3.0 ppm (e.g., δ 2.02–2.98 in ), while aromatic protons vary based on substituents (e.g., δ 7.68 in for bromophenyl) .

Medicinal Chemistry

  • highlights cyclobutane carbonitriles as intermediates in synthesizing WD-repeat protein inhibitors, with substituents like methylsulfonyl enhancing binding affinity .

Biological Activity

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile is a chemical compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a bromine atom, an ethoxy group, and a carbonitrile moiety, allows it to interact with various biological targets, including enzymes and receptors. This article reviews its synthesis, biological mechanisms, and potential applications based on diverse research findings.

  • Molecular Formula : C7_7H10_{10}BrNO
  • Molecular Weight : 204.06 g/mol
  • Structural Characteristics : The compound consists of a cyclobutane ring substituted with a bromine atom and an ethoxy group, along with a carbonitrile functional group.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of cyclobutanone with bromoethanol in the presence of a base yields 1-(2-bromoethoxy)cyclobutanone.
  • Cyanation Reaction : The intermediate undergoes cyanation using sodium or potassium cyanide to produce the final product.
  • Reaction Conditions : Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, often requiring heating to facilitate reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, potentially affecting metabolic pathways.
  • Receptor Modulation : It may modulate receptor functions, influencing signaling pathways that regulate cellular responses.

Biological Activity

Research indicates several areas where this compound exhibits biological activity:

Anticancer Potential

Studies have suggested that compounds with similar structures may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example:

  • Inhibition of Wnt Signaling Pathway : Compounds that affect the CBP/p300 interaction can inhibit transcriptional activation linked to cancer progression .

Enzyme Interaction Studies

The compound's ability to interact with enzymes has been explored in various studies:

  • Ghrelin O-acyltransferase (GOAT) : Inhibitors of this enzyme have shown promise in regulating appetite and energy balance, indicating potential therapeutic applications for metabolic disorders .

Case Studies and Research Findings

StudyFindings
Hecht et al. (2000)Demonstrated that compounds affecting CBP/p300 can inhibit Wnt signaling, relevant for cancer treatment .
Hutter-Paier et al. (2004)Investigated the effects of small molecules on amyloid plaque density in Alzheimer's models, providing insights into neurodegenerative diseases .
Recent In Vitro StudiesShowed that this compound inhibits specific enzyme activities, suggesting its potential as a lead compound for drug development.

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

CompoundStructural DifferenceBiological Activity
1-(2-Chloroethoxy)cyclobutane-1-carbonitrileChlorine instead of BromineDifferent reactivity; potential for varied biological effects
1-(2-Bromoethoxy)cyclopentane-1-carbonitrileCyclopentane instead of CyclobutaneAltered chemical properties; may exhibit different interactions
1-(2-Bromoethoxy)cyclobutane-1-carboxylic acidCarboxylic acid group instead of CarbonitrileChanges in acidity and reactivity; potential for different therapeutic applications

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile, and how do side reactions impact yield?

  • Methodological Answer : Synthesis typically involves alkylation of a cyclobutane-carbonitrile precursor with 1,2-dibromoethane or similar bromoalkylating agents. Evidence from analogous syntheses (e.g., cyclobutane-carbonitrile derivatives) suggests using NaH in DMSO as a base-solvent system at room temperature to 60°C for 12–24 hours . Key challenges include controlling regioselectivity and minimizing elimination byproducts. For example, in the synthesis of 1-(3-aminophenyl)cyclobutane-1-carbonitrile, flash chromatography (Hexane/EtOAc gradients) is critical for isolating the product from unreacted starting materials and dimeric byproducts . Yields range from 52% to 99%, depending on substituent electronic effects and steric hindrance .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR spectroscopy and high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. For instance, 1^1H NMR signals for the cyclobutane ring protons typically appear as multiplets between δ 2.0–3.0 ppm, while the bromoethoxy group shows a triplet near δ 3.6–4.0 ppm (J ≈ 6–7 Hz) . Discrepancies in coupling constants or unexpected splitting patterns may indicate conformational strain or impurities, necessitating further purification (e.g., recrystallization or preparative HPLC) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is light- and moisture-sensitive due to the reactive C-Br bond. Store under inert gas (N2_2 or Ar) at –20°C in amber vials. Degradation pathways include hydrolysis of the nitrile group to an amide or elimination to form cyclobutene derivatives. Stability tests via periodic NMR or LC-MS monitoring are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data in cyclobutane-carbonitrile derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from rotational isomers (e.g., restricted rotation in the cyclobutane ring) or residual solvents. For example, in 1-(3-chlorophenyl)cyclobutane-1-carbonitrile, dynamic NMR experiments at variable temperatures (e.g., –40°C to 60°C) can reveal coalescence of proton signals, confirming conformational exchange . For ambiguous mass spectra, isotopic pattern analysis (e.g., 79^{79}Br/81^{81}Br splitting) and tandem MS/MS fragmentation should be employed .

Q. What computational strategies are effective for modeling steric and electronic effects in bromoethoxy-substituted cyclobutanes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict preferred conformers and assess steric strain in the cyclobutane ring. For the bromoethoxy substituent, Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the C-Br σ* orbital and adjacent lone pairs . Molecular dynamics simulations (e.g., in explicit DMSO solvent) further validate reaction mechanisms observed experimentally, such as SN2 vs. SN1 pathways in alkylation steps .

Q. How can researchers design kinetic studies to optimize catalytic coupling reactions involving this compound?

  • Methodological Answer : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) as a model system. Monitor reaction progress via in situ IR or 19^{19}F NMR (if fluorinated substrates are used). For example, in the synthesis of biaryl derivatives, kinetic isotope effect (KIE) studies with deuterated analogs differentiate between rate-determining oxidative addition and transmetallation steps . Design of Experiments (DoE) software (e.g., MODDE®) can statistically optimize catalyst loading, temperature, and ligand ratios .

Data Contradiction Analysis

Q. Why do reported yields vary widely for cyclobutane-carbonitrile alkylation reactions?

  • Methodological Answer : Yield discrepancies (e.g., 52% vs. 99% in similar reactions) stem from differences in substituent electronic effects and purification protocols. For example, electron-withdrawing groups (e.g., sulfonyl) stabilize intermediates, improving yields, while steric hindrance from ortho-substituents reduces reactivity . Inconsistent workup methods (e.g., aqueous vs. non-aqueous extraction) also affect recovery rates. Researchers should replicate conditions with internal standards (e.g., 1,3,5-trimethoxybenzene) to normalize yield calculations .

Experimental Design Recommendations

  • Control Experiments : Include "no base" and "no alkylating agent" controls to identify side reactions.
  • Advanced Analytics : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguous stereochemistry .
  • Safety Protocols : Follow guidelines for handling brominated compounds, including fume hood use and PPE (respirators, nitrile gloves) .

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